Ethyl deoxycholate
Description
Properties
IUPAC Name |
ethyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNCIMEWULGEX-VAYUFCLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the ethyl ester moiety. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Applications
Chiral Building Block
Ethyl deoxycholate serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the development of complex molecules, facilitating new synthetic methodologies. This property is particularly significant in the pharmaceutical industry where chirality can influence drug efficacy and safety.
Biological Applications
Bioactive Molecule Research
In biological contexts, this compound is investigated for its potential bioactivity. Its structure suggests that it may interact with biological targets in a stereospecific manner, making it a candidate for drug discovery. Research indicates that derivatives of deoxycholic acid can impact lipid metabolism and cellular signaling pathways, which are crucial in developing therapies for metabolic disorders .
Emulsification Properties
this compound has been studied for its emulsifying abilities, particularly in formulations aimed at improving the delivery of hydrophobic drugs. It enhances the stability of oil-in-water emulsions, which is essential in pharmaceutical formulations . This property can be exploited in creating effective drug delivery systems that improve bioavailability and therapeutic outcomes.
Medical Applications
Therapeutic Potential
Research has highlighted the therapeutic potential of this compound in treating conditions such as obesity and related metabolic disorders. Studies suggest that it may inhibit specific fatty acid transport proteins, thereby reducing fat accumulation and improving metabolic profiles . Furthermore, its role in enhancing drug solubility and absorption positions it as a promising candidate for formulating new medications.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be employed in various applications within chemical engineering and materials science. For instance, it can be used to synthesize surfactants or as a component in formulations requiring specific physicochemical properties.
Case Study 1: Drug Delivery Systems
A study explored the use of this compound in developing nano-micelles for oral drug delivery. The results demonstrated improved stability and mucosal adherence compared to traditional methods. This advancement could lead to more effective treatments for conditions requiring targeted drug delivery .
Case Study 2: Metabolic Disorder Treatment
Another research investigation focused on the effects of this compound on glucose metabolism and lipid profiles in animal models. The findings indicated that treatment with this compound resulted in significant improvements in metabolic health markers, suggesting its potential as a therapeutic agent for type 2 diabetes management .
Mechanism of Action
The mechanism of action of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with molecular targets in a stereospecific manner. The compound’s hydroxyl groups and ester moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between ethyl deoxycholate and related bile acid derivatives:
| Compound | Solubility | Key Applications | Structural Features |
|---|---|---|---|
| This compound | Organic solvents | Cell lysis, organic-phase workflows | Ethyl ester at C-24; 3α,12α-hydroxyls |
| Sodium Deoxycholate | Aqueous solutions | Protein solubilization, digestion protocols | Sodium salt at C-24; 3α,12α-hydroxyls |
| Deoxycholic Acid | Aqueous/organic | Microbial studies, inflammation models | Free carboxyl group at C-24 |
| Ethyl Lithocholate | Organic solvents | Fecal metabolite research | Ethyl ester; single 3α-hydroxyl |
| Polydeoxycholate | Polymer-dependent | Hydrogel formation, material science | Polymerized deoxycholate units |
Key Research Findings
This compound vs. Sodium Deoxycholate
- Solubility & Workflow Compatibility : Sodium deoxycholate is widely used in aqueous protein digestion protocols (e.g., in-solution trypsin digestion) due to its detergent properties . However, it requires removal via ethyl acetate extraction before mass spectrometry, a step unnecessary for this compound, which partitions into organic phases .
- Biological Impact : Sodium deoxycholate induces reactive oxygen species (ROS) in Campylobacter jejuni, leading to DNA damage . This compound’s ester group may reduce ROS generation by limiting cellular uptake, though this requires further validation.
This compound vs. Deoxycholic Acid
- Bioactivity : Deoxycholic acid promotes DNA damage and hepatic inflammation via gut microbiota metabolism . This compound’s esterification likely reduces its direct bioactivity, making it preferable for in vitro applications where minimal cellular disruption is desired .
- Hydrophobicity : this compound’s increased hydrophobicity (vs. deoxycholic acid) aligns with its use in lipid-rich environments, such as liposome formulations .
This compound vs. Other Bile Acid Esters
- Ethyl Lithocholate: Lithocholic acid (3α-hydroxyl only) forms ethyl esters detected in fecal samples.
- Polydeoxycholate : This polymerized form, identified in human feces, has undefined physiological roles but shows promise in hydrogel construction for material science .
Mechanism in Cell Lysis
This compound disrupts lipid membranes via hydrophobic interactions, similar to sodium deoxycholate. However, its ester group reduces ionic interactions, enabling gentler lysis suitable for sensitive proteins .
Biological Activity
Ethyl deoxycholate, a bile acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles findings from diverse studies, presenting a comprehensive overview of its biological effects, mechanisms of action, and implications for therapeutic applications.
Overview of this compound
This compound is an ester derivative of deoxycholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats. Bile acids are known to influence various physiological processes, including lipid metabolism and gut microbiota composition. This compound's structural characteristics allow it to interact with biological membranes and proteins, potentially leading to significant biological effects.
1. Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of this compound and its derivatives. For instance, research indicates that certain bile acid derivatives exhibit inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. In this context, ethyl chenodeoxycholate showed notable activity with an IC50 value of 8.6 µM, suggesting that this compound may also possess similar properties due to its structural similarities .
2. Cell Membrane Interactions
This compound is known to affect cell membrane integrity and permeability. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to altered cellular functions. This property is particularly relevant in drug delivery systems where this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or vesicles .
3. Toxicological Implications
The toxicity profile of this compound has been assessed in various studies. For example, investigations into its effects on human peripheral blood mononuclear cells (PBMCs) revealed that exposure could lead to cellular stress and apoptosis. Such findings underscore the importance of understanding the concentration-dependent effects of this compound in therapeutic contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's ability to integrate into lipid membranes can lead to increased permeability and eventual cell lysis.
- Receptor Modulation : this compound may interact with specific receptors involved in lipid metabolism, influencing signaling pathways related to inflammation and cell survival.
- Enzymatic Interactions : It has been shown that bile acids can modulate enzyme activity related to drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions .
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of various bile acid derivatives against Trypanosoma cruzi. Ethyl chenodeoxycholate was identified as one of the most potent compounds, demonstrating an IC50 value significantly lower than other tested derivatives. This suggests a promising avenue for developing new antiparasitic therapies based on bile acid structures.
Case Study 2: Toxicity Assessment
In another investigation focusing on the cytotoxic effects of this compound on PBMCs, researchers observed that concentrations above 50 µM led to significant cell death through apoptotic pathways. This emphasizes the need for careful dosing in therapeutic applications involving this compound.
Research Findings Summary Table
Q & A
Q. What are the key physicochemical properties of ethyl deoxycholate relevant to biochemical research?
this compound, as an ester derivative of deoxycholic acid, shares surfactant properties with its sodium salt counterpart (sodium deoxycholate), such as membrane protein solubilization and lipid disruption. However, its ethyl ester group may alter solubility and phase separation behavior compared to the sodium salt. Sodium deoxycholate, for example, is widely used in protein extraction due to its ionic detergent properties . Ethyl derivatives may require tailored solvent systems for effective removal (e.g., ethyl acetate phase separation) .
Q. How is this compound utilized in sample preparation for proteomic studies?
Sodium deoxycholate (SDC) is a common additive in proteomic workflows to enhance protein solubility and digestion efficiency. For this compound, similar principles may apply, though optimization is required. SDC is typically removed via phase separation with ethyl acetate after protein digestion to avoid interference in mass spectrometry . Researchers should validate detergent compatibility with downstream assays, as residual detergent can suppress ionization .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While specific data on this compound is limited, sodium deoxycholate requires precautions against inhalation, skin contact, and ingestion. Safety measures include using fume hoods, gloves, and eye protection. Ethyl derivatives may pose similar hazards, requiring adherence to general chemical safety protocols .
Advanced Research Questions
Q. How can this compound concentrations be optimized for bacterial inhibition in selective media?
Sodium deoxycholate is used in bacterial inhibition (e.g., in H2S-producing media at 0.011%) alongside ethyl green and selenite. For this compound, dose-response experiments should assess its efficacy in suppressing non-target microbes while preserving target organism viability. Statistical optimization methods, such as response surface methodology, are recommended to balance specificity and toxicity .
Q. What methodological challenges arise when removing this compound during proteomic workflows?
Sodium deoxycholate removal via ethyl acetate phase separation is pH-dependent and requires post-digestion acidification (e.g., 2% formic acid) to precipitate proteins. This compound’s solubility profile may necessitate alternative solvents or multi-phase systems. Researchers should validate removal efficiency using LC-MS/MS to detect residual detergent interference .
Q. How do contradictory findings on this compound’s metabolic effects inform experimental design?
In vivo studies on sodium deoxycholate show sex-specific metabolic impacts (e.g., inflammation in adipose tissue regardless of fructose diet). For ethyl derivatives, researchers must control variables like administration route (e.g., intraperitoneal vs. oral) and solvent carriers. Parallel experiments in male and female models are critical to identify compound-specific vs. solvent-mediated effects .
Q. What advanced techniques improve the detection of this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) with refractive index detection has been used for sodium deoxycholate quantification. For this compound, mass spectrometry (MS) coupled with hydrophobic interaction chromatography could enhance sensitivity. Method validation should include spike-recovery experiments in relevant matrices (e.g., plasma, tissue lysates) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
